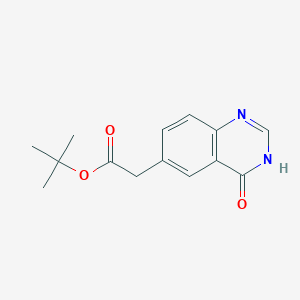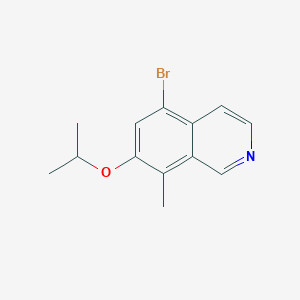
6-bromo-1-(4-methylphenyl)sulfonylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-(4-methylphenyl)sulfonylindole is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activity and are present in various alkaloids and synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-bromo-1-(4-methylphenyl)sulfonylindole can be synthesized through several methods. One common approach involves the bromination of 1-tosylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Bartoli indole synthesis, where a nitroarene is reacted with an organomagnesium reagent (Grignard reagent) to form the indole ring. The resulting indole can then be tosylated and brominated to obtain 1-tosyl-6-bromo-1H-indole .
Industrial Production Methods
Industrial production of 1-tosyl-6-bromo-1H-indole may involve large-scale bromination and tosylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Applications De Recherche Scientifique
6-bromo-1-(4-methylphenyl)sulfonylindole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tosyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromo-1H-indole: Lacks the tosyl group, which may reduce its binding affinity and selectivity in biological applications.
1-Tosyl-5-bromo-1H-indole: Similar structure but with bromine at a different position, leading to different reactivity and properties.
Uniqueness
This compound’s versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C15H12BrNO2S |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
Clé InChI |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)


